Dithio-ss-isoindigo
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Overview
Description
1H-ISOINDOLE-1-THIONE,3-(2,3-DIHYDRO-3-THIOXO-1H-ISOINDOL-1-YLIDENE)-2,3-DIHYDRO- is a complex organic compound belonging to the isoindole family. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of thione groups (sulfur analogs of carbonyl groups) in the structure suggests potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-ISOINDOLE-1-THIONE,3-(2,3-DIHYDRO-3-THIOXO-1H-ISOINDOL-1-YLIDENE)-2,3-DIHYDRO- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoindole core through cyclization of appropriate precursors.
Thionation: Introduction of thione groups using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-ISOINDOLE-1-THIONE,3-(2,3-DIHYDRO-3-THIOXO-1H-ISOINDOL-1-YLIDENE)-2,3-DIHYDRO- can undergo various chemical reactions, including:
Oxidation: Conversion of thione groups to sulfoxides or sulfones.
Reduction: Reduction of thione groups to thiols.
Substitution: Electrophilic or nucleophilic substitution reactions at the isoindole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1H-ISOINDOLE-1-THIONE,3-(2,3-DIHYDRO-3-THIOXO-1H-ISOINDOL-1-YLIDENE)-2,3-DIHYDRO- involves interactions with molecular targets such as enzymes or receptors. The thione groups may participate in redox reactions, influencing cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1-thione: A simpler analog with similar reactivity.
3-(2,3-Dihydro-3-thioxo-1H-isoindol-1-ylidene)-2,3-dihydro-1H-isoindole: A closely related compound with comparable properties.
Uniqueness
1H-ISOINDOLE-1-THIONE,3-(2,3-DIHYDRO-3-THIOXO-1H-ISOINDOL-1-YLIDENE)-2,3-DIHYDRO- is unique due to its specific structural features, such as the presence of multiple thione groups and the fused isoindole rings
Properties
CAS No. |
6813-37-2 |
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Molecular Formula |
C16H10N2S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-(3-sulfanyl-2H-isoindol-1-yl)isoindole-1-thione |
InChI |
InChI=1S/C16H10N2S2/c19-15-11-7-3-1-5-9(11)13(17-15)14-10-6-2-4-8-12(10)16(20)18-14/h1-8,17,19H |
InChI Key |
ARTGKJZDUGPTIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=S)C3=C4C=CC=CC4=C(N3)S |
Origin of Product |
United States |
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